molecular formula C25H26N4O2S2 B11630925 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630925
M. Wt: 478.6 g/mol
InChI Key: NRIDKMDGMVEXCB-ZHZULCJRSA-N
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Description

2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and an appropriate aldehyde or ketone.

    Introduction of the butylamino group: This step involves the nucleophilic substitution of a halogenated precursor with butylamine.

    Formation of the thiazolidinone moiety: This is typically achieved through a condensation reaction between a thioamide and a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The butylamino group can be substituted with other amines or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or other nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure can interact with biological targets.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Biological Activity

The compound 2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C25H26N4O2SC_{25}H_{26}N_4O_2S with a molecular weight of 478.64 g/mol. The intricate structure contains multiple functional groups that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of related compounds containing the thiazolidinone moiety. For example, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : In a study evaluating several derivatives, compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentration (MIC) for the most active compound was found to be as low as 0.004–0.03 mg/mL against Enterobacter cloacae .
  • Antifungal Activity : The same derivatives demonstrated good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL, indicating strong efficacy against fungi such as Trichoderma viride .

Cytotoxicity Studies

The cytotoxic potential of similar compounds has also been assessed using various cancer cell lines. For instance, substituted oxadiazoles related to the thiazolidinone structure showed promising cytotoxic effects with IC50 values in the micromolar range.

Case Study:

A study reported that certain derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells, correlating their biological activity with molecular docking studies that indicated strong binding affinities to key targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed critical insights into how structural modifications influence biological activity. The presence of specific substituents on the thiazolidinone ring appears to enhance both antibacterial and antifungal activities.

Notable Observations:

  • Compounds with a 3-methylbutanoic acid substituent on the nitrogen atom of the thiazolidinone moiety exhibited superior biological activity compared to others lacking this modification.
  • Molecular docking studies provided insights into the interaction between these compounds and their biological targets, suggesting that specific structural features are essential for optimal binding and activity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of stereochemistry (Z-configuration) and purification. Critical steps include:

  • Thiazolidinone ring formation : Temperature-sensitive cyclization (60–80°C) with catalysts like piperidine or DBU to stabilize intermediates .
  • Coupling reactions : Use of Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the Z-isomer .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves the Z-configuration and hydrogen-bonding networks (SHELXL refinement preferred) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent effects (e.g., butylamino proton shifts at δ 1.2–1.6 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 511.6) and fragmentation patterns .

Q. How do structural modifications (e.g., 4-methylbenzyl vs. benzodioxole substituents) influence bioactivity?

Substitutions on the thiazolidinone or pyrido-pyrimidine rings alter:

  • Lipophilicity : 4-Methylbenzyl enhances membrane permeability vs. benzodioxole’s polarity .
  • Target binding : Bulkier groups (e.g., isopropyl) reduce enzymatic inhibition efficacy compared to allylamino derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses using Design of Experiments (DoE)?

  • Parameter screening : Prioritize variables (temperature, solvent polarity, catalyst loading) via fractional factorial designs .
  • Response surface modeling : Optimize coupling reaction yields (e.g., 70% → 85%) by adjusting reflux time and Pd catalyst concentration .
  • Flow chemistry : Continuous microreactors improve scalability and reduce side-product formation (e.g., 10% higher yield vs. batch methods) .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

  • SAR studies : Compare IC50_{50} values across analogs (e.g., allylamino vs. benzylamino derivatives) to identify critical pharmacophores .
  • Binding assays : Use SPR or ITC to quantify target affinity discrepancies caused by stereochemical variations .
  • Meta-analysis : Aggregate data from kinase inhibition assays to distinguish assay-specific artifacts from true biological trends .

Q. How should researchers approach crystallographic refinement for this compound when data quality is suboptimal?

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen placement : Constrain H-atoms using HFIX or AFIX directives for disordered regions (e.g., butylamino chains) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-(butylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-4-5-12-26-21-19(23(30)28-13-6-7-17(3)22(28)27-21)14-20-24(31)29(25(32)33-20)15-18-10-8-16(2)9-11-18/h6-11,13-14,26H,4-5,12,15H2,1-3H3/b20-14-

InChI Key

NRIDKMDGMVEXCB-ZHZULCJRSA-N

Isomeric SMILES

CCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Origin of Product

United States

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